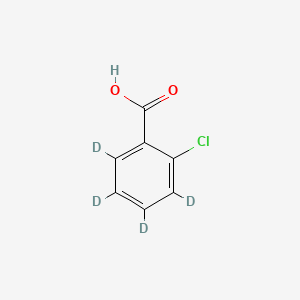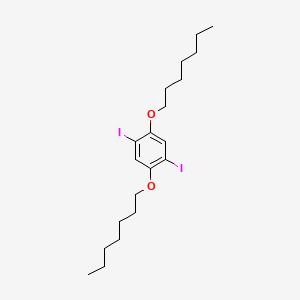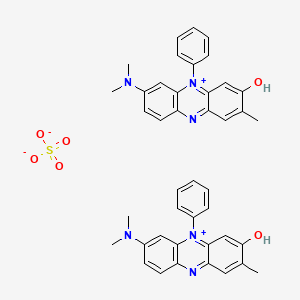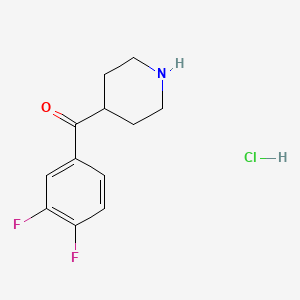
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O,O,S-Trimethyl Ester Phosphorothioic Acid-d3” is a chemical compound with the molecular formula C3H9O3PS . It is also known by other names such as Dimethylthiomethylphosphate, O,O,S-Trimethylphosphorothioate, and PHOSPHOROTHIOIC ACID, O,O,S-TRIMETHYL ESTER .
Molecular Structure Analysis
The molecular structure of “O,O,S-Trimethyl Ester Phosphorothioic Acid-d3” can be represented by the InChI string:InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 . The Canonical SMILES representation is COP(=O)(OC)SC . Physical And Chemical Properties Analysis
The molecular weight of “O,O,S-Trimethyl Ester Phosphorothioic Acid-d3” is 156.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA value is -0.1 .Wissenschaftliche Forschungsanwendungen
Biochemical Degradation and Environmental Implications
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3, as a derivative of organophosphorus compounds, is involved in biochemical degradation pathways. A study by Li et al. (2010) demonstrated the degradation pathway of dimethoate, an organophosphorus insecticide, by Paracoccus sp. Lgjj-3. The study revealed that during dimethoate's degradation, several metabolites were identified, including O,O,S-Trimethyl Ester Phosphorothioic Acid-d3. The compound was involved in a series of oxidation and hydrolysis reactions, indicating its role in environmental bioremediation and the natural attenuation of organophosphorus pollutants (Li et al., 2010).
Chemical Analysis and Forensic Applications
In the field of chemical analysis and forensic science, O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 has been identified as a chemical impurity in the context of indoor releases of sarin surrogate. Wahl et al. (2010) developed a solvent extraction approach for extracting organophosphorus compounds, including O,O,S-Trimethyl Ester Phosphorothioic Acid-d3, from painted wallboard. This approach aids in the identification of chemical impurities and can be crucial for forensic investigations to determine the source or supplier of specific chemicals (Wahl & Colburn, 2010).
Photocatalytic Degradation in Water Treatment
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is also mentioned in studies focusing on the photocatalytic degradation of pesticides in water. For instance, Han et al. (2009) investigated the degradation of acephate, an organophosphorus pesticide, in aqueous TiO2 suspensions. The study identified O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 as one of the primary degradation products. This insight is significant for environmental chemistry and water treatment processes, as it helps understand the fate of pesticides in water bodies and the potential formation of hazardous by-products (Han et al., 2009).
Photodegradation in Drinking Water
Furthermore, Senthilnathan and Philip (2011) explored the photodegradation of methyl parathion and dichlorvos in drinking water using N-doped TiO2 under solar radiation. Their findings on the degradation intermediates and pathways provide essential data for understanding the photodegradation mechanisms and ensuring the safety of drinking water from pesticide contamination. O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 was among the compounds studied for its behavior and transformation during the photodegradation process (Senthilnathan & Philip, 2011).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1370555-08-0 |
|---|---|
Produktname |
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 |
Molekularformel |
C3H9O3PS |
Molekulargewicht |
159.154 |
IUPAC-Name |
trideuterio(dimethoxyphosphorylsulfanyl)methane |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |
InChI-Schlüssel |
WTUNGUOZHBRADH-HPRDVNIFSA-N |
SMILES |
COP(=O)(OC)SC |
Synonyme |
HC 7901-d3; Methyl phosphorothioate ((MeO)2(MeS)PO)-d3; O,O,S-Trimethylphosphorothioate-d3; O,O,S-Trimethylphosphorothiolate-d3; O,O,S-Trimethylthiophosphate-d3; O,O-Dimethyl S-Methylphosphorothioate-d3; O,O-Dimethyl S-Methylthiophosphate-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



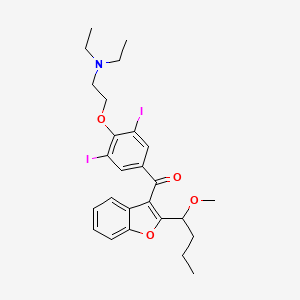
![4-Hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one](/img/structure/B584450.png)
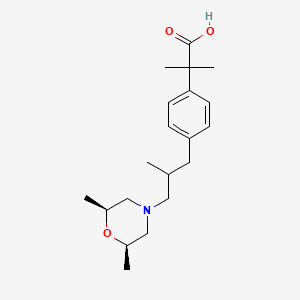
![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)
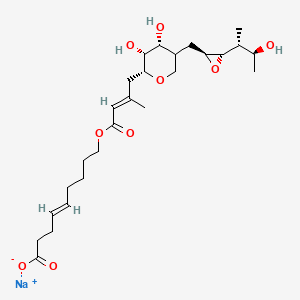
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
